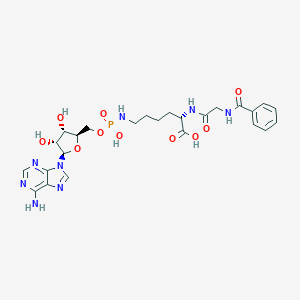

Hlamp

Description

Properties

CAS No. |

113527-46-1 |

|---|---|

Molecular Formula |

C25H33N8O10P |

Molecular Weight |

636.6 g/mol |

IUPAC Name |

(2S)-6-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]amino]-2-[(2-benzamidoacetyl)amino]hexanoic acid |

InChI |

InChI=1S/C25H33N8O10P/c26-21-18-22(29-12-28-21)33(13-30-18)24-20(36)19(35)16(43-24)11-42-44(40,41)31-9-5-4-8-15(25(38)39)32-17(34)10-27-23(37)14-6-2-1-3-7-14/h1-3,6-7,12-13,15-16,19-20,24,35-36H,4-5,8-11H2,(H,27,37)(H,32,34)(H,38,39)(H2,26,28,29)(H2,31,40,41)/t15-,16+,19+,20+,24+/m0/s1 |

InChI Key |

JCLDMRPCRYNGDI-GBGRJFDSSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)NC(CCCCNP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)C(=O)O |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)N[C@@H](CCCCNP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)NC(CCCCNP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)C(=O)O |

Synonyms |

hipppuryllsyl(N-epsilon-5'-phospho)adenosine HLAMP |

Origin of Product |

United States |

Foundational & Exploratory

Loop-Mediated Isothermal Amplification: A Comprehensive Technical Guide

Loop-mediated isothermal amplification (LAMP) is a powerful and versatile nucleic acid amplification technique that has rapidly gained prominence in molecular diagnostics and research. Its key advantages—simplicity, speed, high sensitivity, and specificity—make it an ideal platform for a wide range of applications, from point-of-care disease diagnosis to environmental monitoring. This in-depth technical guide provides a detailed overview of the core principles of LAMP, comprehensive experimental protocols, and a comparative analysis of its performance against traditional PCR methods, tailored for researchers, scientists, and drug development professionals.

Core Principles of Loop-Mediated Isothermal Amplification

LAMP is an autocycling, strand displacement DNA synthesis method that occurs at a constant temperature, typically between 60-65°C. This isothermal nature eliminates the need for a thermal cycler, a significant advantage over the polymerase chain reaction (PCR). The high specificity of LAMP is achieved through the use of four to six primers that recognize six to eight distinct regions on the target DNA. The reaction is driven by a DNA polymerase with high strand displacement activity, most commonly Bacillus stearothermophilus (Bst) DNA polymerase.

The key to the LAMP mechanism is the formation of a dumbbell-like DNA structure that serves as the template for exponential amplification. This process is initiated by a set of inner primers (Forward Inner Primer, FIP, and Backward Inner Primer, BIP), which contain sequences of both the sense and antisense strands of the target DNA. The outer primers (F3 and B3) and optional loop primers (Loop-F and Loop-B) further facilitate the reaction, with the loop primers significantly accelerating the amplification process.

The amplification process generates a large amount of DNA, leading to a high concentration of magnesium pyrophosphate, a byproduct of the reaction. This precipitation of magnesium pyrophosphate can be visually detected as turbidity, providing a simple and rapid method for result interpretation. Alternatively, fluorescent dyes or pH indicators can be used for real-time or colorimetric detection.

Quantitative Data Presentation: LAMP vs. PCR

The performance of LAMP is often benchmarked against PCR, the gold standard in nucleic acid amplification. The following tables summarize the sensitivity and specificity of LAMP in comparison to PCR for the detection of various viral, parasitic, and plant pathogens.

Table 1: Comparative Sensitivity and Specificity of LAMP and PCR for Viral Pathogen Detection

| Virus | Sample Type | LAMP Sensitivity | LAMP Specificity | PCR Sensitivity | PCR Specificity | Citation(s) |

| SARS-CoV-2 | Respiratory Swabs | 92% (95% CI: 0.85–0.96) | Not Reported | 96% (95% CI: 0.93–0.98) | Not Reported | [1] |

| SARS-CoV-2 | Nasopharyngeal Swabs | 56.6% (95% CI: 43.3–69.0%) | 98.4% (95% CI: 91.3–100.0%) | 100% | 100% | [2] |

| MERS-CoV | RNA | Higher than RT-PCR (0.7 vs 1.6 copies) | Not Reported | Not Reported | Not Reported | [3] |

| SARS Virus | RNA | As low as 10 copies/test | Not Reported | Not Reported | Not Reported | [3] |

| Wheat Yellow Mosaic Virus (WYMV) | Infected Wheat Leaves | 100 times more sensitive than RT-PCR | 100% | Not Reported | Not Reported | [4] |

Table 2: Comparative Sensitivity and Specificity of LAMP and PCR for Parasite Detection

| Parasite | Sample Type | LAMP Sensitivity | LAMP Specificity | PCR Sensitivity | PCR Specificity | Citation(s) |

| Plasmodium falciparum | Blood | 100% (95% CI: 98.5–100%) | 99.1% (95% CI: 96.7–99.9%) | Not Reported | Not Reported | Not applicable |

| Schistosoma mansoni | Not Specified | Under Study | Under Study | Accurate | High | [5] |

Experimental Protocols

The following sections provide detailed methodologies for performing LAMP assays on various sample types. These protocols are intended as a general guide and may require optimization for specific targets and experimental conditions.

General LAMP Reaction Setup

A typical LAMP reaction consists of the following components. Master mixes containing many of these components are commercially available.

| Component | Final Concentration |

| FIP and BIP primers | 1.6 µM each |

| F3 and B3 primers | 0.2 µM each |

| Loop-F and Loop-B primers (optional) | 0.4 µM each |

| Bst DNA Polymerase | 8 U/25 µL reaction |

| dNTPs | 1.4 mM each |

| Betaine | 0.8 M |

| MgSO₄ | 8 mM |

| Isothermal Amplification Buffer | 1X |

| Target DNA/RNA | Variable |

| Nuclease-free water | To final volume |

Incubation: Incubate the reaction mixture at 60-65°C for 30-60 minutes. The optimal temperature and time may vary depending on the primers and target sequence.

Protocol for Viral RNA Detection from Saliva

This protocol is suitable for the detection of viral RNA, such as SARS-CoV-2, from saliva samples.

-

Sample Collection: Collect saliva in a sterile container.

-

Sample Pre-treatment (optional but recommended): To inactivate inhibitors and release RNA, heat the saliva sample at 95°C for 5 minutes.

-

Reverse Transcription LAMP (RT-LAMP) Reaction Setup:

-

Prepare the LAMP reaction mixture as described in section 3.1.

-

Add a reverse transcriptase enzyme to the reaction mix. The concentration will depend on the specific enzyme used.

-

Add 1-5 µL of the pre-treated saliva sample to the reaction tube.

-

-

Incubation: Incubate the RT-LAMP reaction at 60-65°C for 30-60 minutes.

-

Detection: Analyze the results using a pre-determined method (turbidity, fluorescence, or colorimetric change).

Protocol for DNA Extraction from Blood for LAMP

This protocol outlines a common method for extracting DNA from whole blood for use in LAMP assays.

-

Sample Collection: Collect whole blood in an EDTA-containing tube to prevent coagulation.

-

Lysis of Red Blood Cells:

-

Mix 200 µL of whole blood with 800 µL of RBC lysis buffer.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 2,000 x g for 5 minutes and discard the supernatant.

-

-

Lysis of White Blood Cells and Protein Precipitation:

-

Resuspend the white blood cell pellet in 200 µL of cell lysis buffer.

-

Add 100 µL of protein precipitation solution and vortex vigorously.

-

Centrifuge at 13,000 x g for 5 minutes.

-

-

DNA Precipitation:

-

Transfer the supernatant to a clean tube containing 300 µL of isopropanol.

-

Gently mix by inversion until the DNA precipitates.

-

Centrifuge at 13,000 x g for 2 minutes.

-

-

DNA Wash and Resuspension:

-

Discard the supernatant and wash the DNA pellet with 70% ethanol.

-

Air dry the pellet and resuspend it in a suitable volume of nuclease-free water or TE buffer.

-

-

LAMP Reaction: Use 1-5 µL of the extracted DNA in the LAMP reaction as described in section 3.1.

Protocol for Pathogen Detection in Plant Leaf Tissue

This protocol is designed for the detection of plant pathogens from leaf samples.

-

Sample Collection: Collect a small section of a leaf showing disease symptoms.

-

Crude DNA Extraction:

-

Place the leaf tissue (approx. 50-100 mg) in a microcentrifuge tube with a small amount of extraction buffer (e.g., a buffer containing Tris-HCl, EDTA, and a detergent like SDS).

-

Grind the tissue using a pestle.

-

Centrifuge the mixture at high speed for 5 minutes.

-

-

LAMP Reaction:

-

Use 1-2 µL of the supernatant directly in the LAMP reaction mixture as described in section 3.1.

-

-

Incubation and Detection: Incubate the reaction and analyze the results as previously described. For some robust LAMP assays, direct addition of a small piece of infected leaf tissue to the reaction tube can also yield positive results, bypassing the need for explicit DNA extraction.[6]

Mandatory Visualizations

The Loop-Mediated Isothermal Amplification (LAMP) Mechanism

References

- 1. The screening value of RT-LAMP and RT-PCR in the diagnosis of COVID-19: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diagnostic accuracy of LAMP versus PCR over the course of SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Loop-Mediated Isothermal Amplification (LAMP): A Rapid, Sensitive, Specific, and Cost-Effective Point-of-Care Test for Coronaviruses in the Context of COVID-19 Pandemic [mdpi.com]

- 4. Loop-Mediated Isothermal Amplification for Detection of Plant Pathogens in Wheat (Triticum aestivum) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Schistosoma mansoni - Wikipedia [en.wikipedia.org]

- 6. Frontiers | Development and validation of a LAMP-based method for rapid and reliable detection of Xanthomonas albilineans, the causal agent of sugarcane leaf scald [frontiersin.org]

Introduction to Loop-Mediated Isothermal Amplification (LAMP)

An In-depth Technical Guide on the Core Principles of LAMP Assay for DNA Detection

Loop-Mediated Isothermal Amplification (LAMP) is a robust and versatile nucleic acid amplification technique that serves as a simple, rapid, and cost-effective alternative to methods like the Polymerase Chain Reaction (PCR).[1][2][3][4] Developed in 1998 by Eiken Chemical Company, LAMP amplifies DNA with high efficiency, specificity, and speed under a single, constant temperature.[2][5] This isothermal nature eliminates the need for sophisticated thermal cyclers, making it an ideal technology for point-of-care diagnostics, field applications, and use in low-resource settings.[1][2][6]

The core of the LAMP technique lies in its use of a strand-displacing DNA polymerase and a unique set of four to six primers that recognize six to eight distinct regions on the target gene.[2][5][7] This high number of target-binding sites contributes to the assay's remarkable specificity.[5] The reaction proceeds rapidly, often completing within 30-40 minutes, and produces a large quantity of DNA, which allows for diverse detection methods, including visual assessment.[1][6] Consequently, LAMP is widely employed for the detection of infectious diseases, food pathogens, and for environmental monitoring.[2][3][4]

Core Principles and Mechanism

The LAMP reaction is distinguished by three key features: isothermal amplification, a strand-displacing polymerase, and a complex primer design that enables the autocycling amplification process.

Isothermal Reaction and Strand-Displacing Enzyme

Unlike PCR, which requires repeated cycling through different temperature stages for DNA denaturation, primer annealing, and extension, the entire LAMP reaction occurs at a constant temperature, typically between 60–65 °C.[1][2][5] This is made possible by the use of a specific DNA polymerase, most commonly the large fragment of Bacillus stearothermophilus (Bst) DNA polymerase.[1][8] The Bst polymerase possesses high strand displacement activity, meaning it can separate the DNA duplex as it synthesizes a new strand, thereby negating the need for a high-temperature denaturation step.[1][5][6]

Primer Design

The high specificity and efficiency of LAMP are primarily attributed to its sophisticated primer design. A standard LAMP assay utilizes four "core" primers, with an additional two "loop" primers often included to accelerate the reaction.[1]

-

Inner Primers (FIP and BIP): The Forward Inner Primer (FIP) and Backward Inner Primer (BIP) are the cornerstones of the LAMP reaction. Each is a hybrid primer composed of two distinct sequences. FIP consists of the F1c sequence (complementary to the F1 region on the target DNA) and the F2 sequence. Similarly, BIP consists of the B1c sequence and the B2 sequence. These primers are responsible for initiating the amplification and forming the characteristic loop structures.[1][9][10]

-

Outer Primers (F3 and B3): The Forward Outer Primer (F3) and Backward Outer Primer (B3) are shorter primers that bind to regions outside of the inner primer binding sites. Their primary role is to displace the strands synthesized by the inner primers, releasing single-stranded DNA that can then form the initial dumbbell structure.[9][10]

-

Loop Primers (LoopF and LoopB): These optional primers bind to the single-stranded loops of the dumbbell-shaped intermediate structure.[1][10] By initiating synthesis from these loops, they significantly accelerate the amplification process, reducing the time to result.[1][10][11]

The Amplification Mechanism

The LAMP reaction proceeds through a dynamic, multi-stage process that leads to the exponential accumulation of DNA.

-

Initiation and Dumbbell Structure Formation: The process begins with the FIP primer binding to the target DNA and initiating synthesis. The F3 primer then binds upstream and extends, displacing the FIP-linked complementary strand. This newly synthesized single-stranded DNA has a self-complementary sequence at one end, allowing it to form a stem-loop structure. The BIP primer then binds to this structure, and a similar process involving the B3 primer occurs, ultimately creating a dumbbell-shaped DNA structure with stem-loops at both ends.[1] This dumbbell structure is the foundational template for the subsequent amplification cycles.

-

Cycling Amplification and Elongation: In the main cycling phase, the FIP primer anneals to the single-stranded loop region of the dumbbell structure, initiating strand synthesis and displacing the existing strand. This process forms an inverted repeat of the target sequence, leading to a larger structure with a new loop. The displaced strand itself forms a new stem-loop structure, which then serves as a target for BIP primer binding. This cycle repeats, with inner primers continuously annealing to the growing structures' loops and extending. The outer primers can also continue to prime on the original target, feeding more initial products into the cycle.

-

Concatemer Formation: The continuous priming and strand displacement lead to the formation of long concatemers containing multiple repeats of the target sequence.[1] The final product is a complex mixture of these cauliflower-like structures of varying lengths, which, when run on an agarose gel, produce a characteristic ladder-like pattern rather than a single distinct band.[1][2]

Visualization and Detection of Amplification Products

The LAMP reaction yields a significant amount of DNA (up to 10-20 micrograms), which facilitates a variety of detection methods, ranging from simple visual inspection to real-time quantitative analysis.[6][12]

-

Turbidity: As dNTPs are incorporated into the growing DNA strands, a large quantity of pyrophosphate ions is produced as a byproduct. These ions react with magnesium ions (Mg²⁺) in the buffer to form a white precipitate of magnesium pyrophosphate.[13] The resulting increase in turbidity can be observed with the naked eye or measured quantitatively using a turbidimeter.[2][12]

-

Visual Colorimetric Detection: Several dye-based systems allow for straightforward visual detection of a positive reaction.

-

Metal-Ion Indicators: Dyes like calcein or hydroxynaphthol blue (HNB) chelate magnesium ions and exhibit a specific color. As the reaction proceeds and Mg²⁺ ions are consumed to form magnesium pyrophosphate, the dye is released, causing a distinct color change.[2][14]

-

pH-Sensitive Dyes: The incorporation of dNTPs by the DNA polymerase releases hydrogen ions (H+), leading to a decrease in the pH of the reaction solution.[15] By including a pH indicator such as phenol red in a weakly buffered solution, a positive amplification can be visualized by a color shift (e.g., from red to yellow).[1]

-

-

Fluorescence Detection: For real-time analysis, fluorescent methods are commonly used.

-

DNA Intercalating Dyes: Dyes such as SYBR Green I or EvaGreen exhibit low fluorescence in solution but fluoresce brightly upon binding to double-stranded DNA.[2] As amplification proceeds, the increasing amount of DNA leads to a stronger fluorescent signal, which can be monitored using a real-time PCR machine or a dedicated fluorometer.[1][16]

-

Fluorescence Quenching Probes: For enhanced specificity, specialized quenching probes or primers can be designed to fluoresce only upon hybridization to the target amplicon.[12]

-

-

Agarose Gel Electrophoresis: The amplified products can be separated by size using agarose gel electrophoresis. A positive LAMP reaction is identified by a characteristic ladder-like pattern of multiple bands.[12] While effective, this method requires opening the reaction tube post-amplification, which significantly increases the risk of carryover contamination.[2][12]

-

Lateral Flow Devices (LFDs): For rapid point-of-care applications, LAMP can be coupled with LFDs. This typically involves using primers labeled with molecules like biotin and FITC, allowing the amplicons to be captured and visualized on a test strip.[1][14]

Diagrams of Key Processes and Relationships

Caption: Core mechanism of the LAMP reaction.

Caption: General experimental workflow for a LAMP assay.

Caption: Logical relationship of core LAMP components.

Data Presentation: Quantitative Summaries

Table 1: Comparison of LAMP and PCR Technologies

| Feature | Loop-Mediated Isothermal Amplification (LAMP) | Polymerase Chain Reaction (PCR) |

| Temperature Requirement | Isothermal (constant 60-65°C)[1][2] | Thermal cycling (e.g., 95°C, 55-65°C, 72°C)[1] |

| Required Equipment | Simple heat block or water bath[1][6] | Thermal cycler[2] |

| Reaction Speed | Very rapid (typically 15-40 minutes)[1][6] | Slower (typically 1.5 - 2 hours)[1] |

| Number of Primers | 4 to 6 (recognizing 6-8 regions)[1][2] | 2 (recognizing 2 regions)[6] |

| Amplification Product | Concatemers of various lengths (ladder on gel)[1][2] | Discrete, single-sized amplicons (single band on gel)[1] |

| Detection Methods | Visual (turbidity, color), fluorescence, gel[1][2] | Primarily fluorescence (qPCR) or endpoint gel electrophoresis[1] |

| Tolerance to Inhibitors | Generally higher tolerance[16][17] | More susceptible to inhibitors[17] |

| Suitability for Quantitation | Possible with real-time fluorescence, but primarily qualitative[1][17] | Gold standard for nucleic acid quantification (qPCR)[1] |

Table 2: Examples of LAMP Assay Performance

| Target Organism/Gene | Target Type | Limit of Detection (LoD) | Specificity | Reference |

| Salmonella (invA gene) | Bacteria | 1.3 - 28 cells per reaction (pure culture) | High | [16] |

| Salmonella in food | Bacteria | 1 CFU in 25 g (with enrichment) | High | [16] |

| Plasmodium knowlesi | Parasite DNA | 1000 copies of 18S rRNA | Species-specific primer set | [18] |

| Plasmodium ovale | Parasite DNA | 10 copies of 18S rRNA | Species-specific primer set | [18] |

| CoMViV | Viral DNA | 10 fg of viral DNA | No cross-reactivity with other begomoviruses | [19] |

| SARS-CoV-2 | Viral RNA | Sensitivity of 90.2% in clinical samples | Specificity of 92.4% in clinical samples | [20] |

Table 3: Summary of Common LAMP Detection Methods

| Detection Method | Principle | Advantages | Disadvantages |

| Turbidity | Formation of magnesium pyrophosphate precipitate.[2][13] | Simple, equipment-free, low cost.[12] | Lower sensitivity, not easily quantifiable.[9] |

| Colorimetric (pH Dyes) | Measures H+ release during dNTP incorporation.[1][15] | Simple visual readout, no special equipment.[1] | Requires weakly buffered solution, can be sensitive to sample pH.[1] |

| Colorimetric (Metal Dyes) | Chelation of Mg²⁺ by dyes like Calcein or HNB.[2] | Simple visual readout, high contrast.[19] | Can sometimes inhibit the reaction if not optimized. |

| Real-Time Fluorescence | Intercalating dyes (e.g., SYBR Green) bind to dsDNA.[2] | Real-time monitoring, enables quantitation, high sensitivity.[1] | Requires a fluorometer or qPCR machine.[11] |

| Agarose Gel | Separation of DNA concatemers by size.[12] | Confirms product size profile (ladder pattern).[12] | High risk of carryover contamination, time-consuming.[2][12] |

| Lateral Flow Device | Labeled amplicons captured on a strip.[14] | Rapid, suitable for point-of-care, easy to interpret.[1] | Requires specifically labeled primers, increasing cost. |

Experimental Protocol: Standard LAMP Reaction

This section provides a generalized protocol for setting up a typical LAMP reaction for DNA detection. Optimization of primer concentrations, MgSO₄ concentration, and temperature may be necessary for specific targets and primer sets.[21]

Required Reagents and Materials

-

Bst DNA Polymerase, Large Fragment (e.g., Bst 2.0 or Bst 3.0)[21]

-

10X Isothermal Amplification Buffer (contains MgSO₄)[21]

-

10 mM dNTP Mix[21]

-

100 mM MgSO₄ (for optimization)[21]

-

LAMP Primer Mix (10X)

-

Template DNA

-

Nuclease-free water

-

Heat block, water bath, or real-time fluorometer set to 65°C[22]

Preparation of 10X Primer Mix

It is highly recommended to prepare a 10X stock mixture of all six primers to ensure consistent pipetting.[21][22]

| Primer | Final Concentration in 10X Mix |

| FIP | 16 µM |

| BIP | 16 µM |

| F3 | 2 µM |

| B3 | 2 µM |

| LoopF | 4 µM |

| LoopB | 4 µM |

Combine the appropriate volumes of each primer stock and dilute with nuclease-free water or TE buffer to achieve the final concentrations listed above.[14][22]

Reaction Assembly

Assemble the reaction on ice to prevent premature amplification, especially if not using a "WarmStart" version of the polymerase.[21] The following is a setup for a single 25 µL reaction. A master mix for multiple reactions is recommended.[22]

| Component | Volume for 25 µL Reaction | Final Concentration |

| 10X Isothermal Amplification Buffer | 2.5 µL | 1X |

| 10 mM dNTP Mix | 3.5 µL | 1.4 mM each |

| 10X Primer Mix | 2.5 µL | 1X |

| Bst DNA Polymerase (8 U/µL) | 1.0 µL | 8 units |

| Template DNA | 1-5 µL | Variable |

| Nuclease-free Water | Up to 25 µL | - |

Procedure:

-

Thaw all components at room temperature and place them on ice.[16][22]

-

Gently vortex and briefly centrifuge all reagents before use.[16]

-

In a sterile microcentrifuge tube, prepare a master mix by combining the buffer, dNTPs, primer mix, water, and Bst polymerase.[22]

-

Aliquot the master mix into individual reaction tubes.

-

Add the template DNA to each respective tube. For a no-template control (NTC), add the same volume of nuclease-free water.[21]

-

Mix the contents gently by flicking the tube or pipetting, then briefly centrifuge to collect the liquid.[22]

Incubation and Inactivation

-

Place the reaction tubes in a heat block or other device pre-heated to 65°C.[22]

-

Incubate for 20-60 minutes. Incubation time may be extended for targets with low copy numbers.[22]

-

(Optional) To stop the reaction and inactivate the polymerase, heat the tubes at >80°C for 5-10 minutes. This is important if the products will be handled or analyzed further to prevent contamination.[22]

Detection

Proceed with the chosen detection method. For example, if using an intercalating dye for endpoint analysis, add the dye to the reaction mix (before or after incubation, depending on the protocol) and measure fluorescence. For visual detection with pH dyes, the color change should be apparent after incubation.[1]

References

- 1. neb.com [neb.com]

- 2. Loop-mediated isothermal amplification - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. Loop-Mediated Isothermal Amplification (LAMP) | Thermo Fisher Scientific - KR [thermofisher.com]

- 5. Loop-Mediated Isothermal Amplification (LAMP): The Better Sibling of PCR? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Bst DNA Polymerase, Large Fragment – Open Bioeconomy Lab [openbioeconomy.org]

- 9. Principles and Applications of Loop-Mediated Isothermal Amplification to Point-of-Care Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is Loop-mediated Isothermal Amplification using Lo... [sbsgenetech.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Detecting amplicons of loop‐mediated isothermal amplification - PMC [pmc.ncbi.nlm.nih.gov]

- 13. alchetron.com [alchetron.com]

- 14. neb.com [neb.com]

- 15. researchgate.net [researchgate.net]

- 16. fda.gov [fda.gov]

- 17. A novel approach for evaluating the performance of real time quantitative loop-mediated isothermal amplification-based methods - PMC [pmc.ncbi.nlm.nih.gov]

- 18. malariaworld.org [malariaworld.org]

- 19. researchgate.net [researchgate.net]

- 20. A quantitative RT‐qLAMP for the detection of SARS‐CoV‐2 and human gene in clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 21. neb.com [neb.com]

- 22. neb.com [neb.com]

A Head-to-Head Comparison of LAMP and PCR: An In-depth Technical Guide

For researchers, scientists, and drug development professionals, the selection of a nucleic acid amplification technology is a critical decision that impacts sensitivity, specificity, speed, and overall workflow efficiency. While Polymerase Chain Reaction (PCR) has long been the gold standard, Loop-mediated Isothermal Amplification (LAMP) has emerged as a powerful alternative. This guide provides a detailed technical comparison of these two core technologies, offering insights into their mechanisms, quantitative performance, and experimental protocols to inform your selection process.

Core Principles: Isothermal Amplification vs. Thermal Cycling

At its core, the most significant distinction between LAMP and PCR lies in their amplification strategy. PCR relies on thermal cycling, a process of repeated heating and cooling to denature the DNA template, anneal primers, and extend the new DNA strand.[1] This necessitates a thermal cycler to precisely control these temperature changes.[2]

In contrast, LAMP is an isothermal technique, meaning the entire amplification process occurs at a constant temperature, typically between 60-65°C.[3] This is facilitated by a unique enzyme, Bst DNA polymerase, which possesses high strand displacement activity. This enzyme can unwind the DNA duplex as it synthesizes a new strand, eliminating the need for a high-temperature denaturation step.[4] LAMP also employs a set of four to six primers that recognize six to eight distinct regions on the target DNA, leading to a complex, looped amplification product.[3]

Quantitative Performance Metrics: A Comparative Analysis

The choice between LAMP and PCR often hinges on key performance indicators. The following table summarizes the quantitative differences between the two technologies.

| Feature | LAMP (Loop-mediated Isothermal Amplification) | PCR (Polymerase Chain Reaction) |

| Time to Result | 15-60 minutes[5] | 1-3 hours[5] |

| Operating Temperature | Isothermal (Constant 60-65°C)[3] | Thermal Cycling (e.g., 95°C, 55-65°C, 72°C)[1] |

| Limit of Detection (Sensitivity) | Comparable to PCR, in some cases 10-fold more sensitive than conventional PCR.[6] Can be as low as 6.7 copies/reaction.[5] | The theoretical limit of detection at 95% confidence is 3 molecules or higher.[7] |

| Specificity | High, due to the use of 4-6 primers recognizing 6-8 distinct regions of the target.[3] | High, determined by the specificity of the two primers.[1] |

| Equipment | Simple heat block or water bath[8] | Thermal cycler required[2] |

| Cost per Sample | Generally lower than PCR[9] | Higher due to equipment and reagent costs[9] |

| Throughput | Can be adapted for high-throughput applications | Well-established for high-throughput analysis |

| Multiplexing Capability | Challenging due to complex primer design | Well-established for multiplexing |

| Tolerance to Inhibitors | More tolerant to inhibitors found in clinical samples[8] | Can be inhibited by substances in complex samples |

Visualizing the Mechanisms and Workflows

To better understand the fundamental differences and the experimental processes, the following diagrams, created using the DOT language, illustrate the core mechanisms and typical workflows for both LAMP and PCR.

Detailed Experimental Protocols

For practical application, detailed and reliable protocols are essential. Below are representative protocols for both LAMP and PCR.

Reverse Transcription Loop-mediated Isothermal Amplification (RT-LAMP) Protocol

This protocol is a general guideline for the detection of an RNA target.

1. Reaction Master Mix Preparation (per 25 µL reaction):

| Component | Volume (µL) | Final Concentration |

| Nuclease-free Water | to 25 µL | - |

| 10x Isothermal Amplification Buffer | 2.5 | 1x |

| 100 mM MgSO₄ | 1.5 | 6 mM |

| 10 mM dNTPs | 3.5 | 1.4 mM each |

| 10x Primer Mix (FIP/BIP, F3/B3, LoopF/LoopB) | 2.5 | 1x |

| Bst 2.0 WarmStart® DNA Polymerase (8,000 U/mL) | 1.0 | 320 U/mL |

| Reverse Transcriptase (e.g., WarmStart RTx) | 1.0 | - |

| RNA Template | 2.0 | variable |

2. Reaction Setup:

-

Thaw all components on ice.

-

In a sterile, nuclease-free tube on ice, combine the nuclease-free water, 10x Isothermal Amplification Buffer, MgSO₄, dNTPs, and 10x Primer Mix.

-

Add the Bst 2.0 WarmStart® DNA Polymerase and Reverse Transcriptase to the master mix.

-

Aliquot the master mix into individual reaction tubes.

-

Add the RNA template to each reaction tube.

-

Mix gently by flicking the tube and briefly centrifuge to collect the contents at the bottom.

3. Incubation:

-

Incubate the reactions at a constant temperature of 65°C for 30-60 minutes in a heat block or thermal cycler.

4. Result Analysis:

-

Visual Detection (Colorimetric): If a pH-sensitive dye is used, a color change (e.g., from pink to yellow) indicates a positive reaction.

-

Visual Detection (Turbidity): The accumulation of magnesium pyrophosphate as a byproduct of amplification results in a visible turbidity in positive reactions.

-

Fluorescence Detection: Real-time fluorescence can be monitored if an intercalating dye (e.g., SYBR Green) is included in the reaction mix.

-

Agarose Gel Electrophoresis: LAMP products will appear as a ladder-like pattern of multiple bands of different sizes.[10]

Standard Polymerase Chain Reaction (PCR) Protocol

This protocol provides a general framework for amplifying a DNA target.

1. Reaction Master Mix Preparation (per 50 µL reaction):

| Component | Volume (µL) | Final Concentration |

| Nuclease-free Water | to 50 µL | - |

| 10x PCR Buffer | 5.0 | 1x |

| 50 mM MgCl₂ | 1.5 | 1.5 mM |

| 10 mM dNTPs | 1.0 | 0.2 mM each |

| 10 µM Forward Primer | 2.5 | 0.5 µM |

| 10 µM Reverse Primer | 2.5 | 0.5 µM |

| Taq DNA Polymerase (5 U/µL) | 0.5 | 2.5 U |

| DNA Template | 1.0 | variable |

2. Reaction Setup:

-

Thaw all components on ice.

-

In a sterile, thin-walled PCR tube on ice, combine the nuclease-free water, 10x PCR Buffer, MgCl₂, dNTPs, forward primer, and reverse primer.

-

Add the Taq DNA Polymerase to the master mix.

-

Add the DNA template to the reaction tube.

-

Mix gently by flicking the tube and briefly centrifuge.

3. Thermal Cycling:

A typical PCR program consists of the following steps:

| Step | Temperature (°C) | Time | Number of Cycles |

| Initial Denaturation | 95 | 2-5 minutes | 1 |

| Denaturation | 95 | 30 seconds | 25-40 |

| Annealing | 55-65 | 30 seconds | |

| Extension | 72 | 1 minute/kb | |

| Final Extension | 72 | 5-10 minutes | 1 |

| Hold | 4 | Indefinite | 1 |

4. Result Analysis:

-

Agarose Gel Electrophoresis: The PCR product is visualized as a single band of a specific size corresponding to the target amplicon. A DNA ladder is run alongside the samples for size comparison.

-

Quantitative PCR (qPCR): If using a qPCR instrument and fluorescent probes or dyes, the amplification can be monitored in real-time to quantify the initial amount of target DNA.[11]

Concluding Remarks

Both LAMP and PCR are powerful and versatile technologies for nucleic acid amplification. The choice between them is contingent on the specific application, available resources, and desired performance characteristics. PCR, with its long-standing history, offers a wealth of established protocols and is well-suited for applications requiring high multiplexing or downstream sequencing of the amplicon.

LAMP, on the other hand, provides a compelling alternative when speed, simplicity, and cost-effectiveness are paramount. Its isothermal nature and tolerance to inhibitors make it particularly advantageous for point-of-care diagnostics and in-field testing.[12] As both technologies continue to evolve, a thorough understanding of their fundamental principles and practical considerations is essential for researchers, scientists, and drug development professionals to harness their full potential in advancing scientific discovery and improving human health.

References

- 1. Polymerase chain reaction - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. Diagnostic accuracy of LAMP versus PCR over the course of SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Comparative Evaluation of the LAMP Assay and PCR-Based Assays for the Rapid Detection of Alternaria solani [frontiersin.org]

- 7. Full Dynamic Range Quantification using Loop-mediated Amplification (LAMP) by Combining Analysis of Amplification Timing and Variance between Replicates at Low Copy Number - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. biomerieuxconnection.com [biomerieuxconnection.com]

- 10. neb.com [neb.com]

- 11. Polymerase Chain Reaction (PCR) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Rapid Sample Preparation and LAMP for Phytoplasma Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction to Isothermal Nucleic Acid Amplification

An In-depth Technical Guide to Isothermal Nucleic Acid Amplification: Core Principles, Methodologies, and Applications

Isothermal nucleic acid amplification techniques are methods that multiply a specific DNA or RNA sequence at a constant temperature, eliminating the need for the thermal cycling required in conventional Polymerase Chain Reaction (PCR). This characteristic offers significant advantages, particularly in resource-limited settings and for point-of-care diagnostics, as it simplifies instrumentation and can significantly reduce amplification time. These methods are pivotal for researchers, scientists, and drug development professionals seeking rapid, sensitive, and specific nucleic acid detection.

The core principle behind most isothermal amplification techniques is the use of a DNA polymerase with strand displacement activity. This allows for the synthesis of new DNA strands without the need for a heat-denaturation step to separate the template DNA. Various strategies are employed to initiate and sustain the amplification process, leading to a diverse array of isothermal methods, each with its own unique mechanism, advantages, and limitations. This guide provides a detailed overview of five key isothermal amplification techniques: Loop-mediated Isothermal Amplification (LAMP), Recombinase Polymerase Amplification (RPA), Helicase-Dependent Amplification (HDA), Strand Displacement Amplification (SDA), and Nucleic Acid Sequence-Based Amplification (NASBA).

Core Isothermal Amplification Techniques

Loop-Mediated Isothermal Amplification (LAMP)

LAMP is a highly specific, efficient, and rapid isothermal amplification method.[1][2] It utilizes a set of four to six primers that recognize six to eight distinct regions on the target DNA. The amplification process is initiated by a strand-invading inner primer, and a strand-displacing DNA polymerase extends the primer.[3] A key feature of LAMP is the formation of a "dumbbell" structure with self-hybridizing loop ends, which serves as the seed for exponential amplification.[3] The use of multiple primers and the recognition of numerous target regions contribute to the high specificity of LAMP.[2] Amplification results in the accumulation of a large amount of DNA, which can be detected by various methods, including turbidity, fluorescence, or colorimetric changes.[1][2]

A typical LAMP reaction includes the following components:

| Component | Final Concentration |

| FIP (Forward Inner Primer) | 1.6 µM |

| BIP (Backward Inner Primer) | 1.6 µM |

| F3 (Forward Outer Primer) | 0.2 µM |

| B3 (Backward Outer Primer) | 0.2 µM |

| LoopF (Forward Loop Primer) | 0.4 µM (Optional) |

| LoopB (Backward Loop Primer) | 0.4 µM (Optional) |

| Bst DNA Polymerase | 8 U / 25 µL reaction |

| dNTPs | 1.4 mM each |

| Isothermal Amplification Buffer | 1X |

| MgSO₄ | 8 mM |

| Betaine | 0.8 M |

| Target DNA | Variable |

| Nuclease-free water | To final volume |

Procedure:

-

Prepare a master mix containing all components except the target DNA.

-

Aliquot the master mix into reaction tubes.

-

Add the target DNA to the respective tubes.

-

Incubate the reaction at a constant temperature of 60-65°C for 30-60 minutes.

-

Detect the amplification products using a pre-determined method (e.g., turbidity measurement, fluorescence detection, or visual inspection with an intercalating dye).

Caption: Signaling pathway of Recombinase Polymerase Amplification (RPA).

Helicase-Dependent Amplification (HDA)

HDA is an isothermal amplification method that utilizes a helicase to unwind the double-stranded DNA, mimicking the in vivo DNA replication fork. The reaction mixture contains a helicase, SSBs, a strand-displacing DNA polymerase, and two primers. The helicase separates the DNA strands, and SSBs bind to the single-stranded DNA to prevent re-annealing. The primers then anneal to the target sequences on the separated strands, and the DNA polymerase extends the primers to synthesize new complementary strands. This process results in two new DNA duplexes, which then serve as templates for subsequent rounds of amplification, leading to an exponential increase in the target DNA. HDA reactions are typically performed at a constant temperature of around 65°C.

A typical HDA reaction includes the following components:

| Component | Final Concentration |

| Forward Primer | 0.2 µM |

| Reverse Primer | 0.2 µM |

| Helicase | Provided in kit |

| Single-Stranded Binding Protein (SSB) | Provided in kit |

| Strand-Displacing DNA Polymerase | Provided in kit |

| dNTPs | 200 µM each |

| ATP | 3 mM |

| HDA Buffer | 1X |

| MgSO₄ | 4 mM |

| Target DNA | Variable |

| Nuclease-free water | To final volume |

Procedure:

-

Prepare a master mix containing all components except the target DNA.

-

Aliquot the master mix into reaction tubes.

-

Add the target DNA to the respective tubes.

-

Incubate the reaction at a constant temperature of 65°C for 60-90 minutes.

-

Detect the amplification products using methods such as agarose gel electrophoresis or real-time fluorescence.

Caption: Experimental workflow of Helicase-Dependent Amplification (HDA).

Strand Displacement Amplification (SDA)

SDA is an isothermal amplification technique that relies on the ability of a restriction enzyme to nick one strand of a double-stranded DNA molecule at a specific recognition site, and a DNA polymerase to initiate synthesis from the nick, displacing the downstream strand. [4]The process involves four primers: two outer "bumper" primers and two inner primers that contain a restriction enzyme recognition site. The bumper primers first displace the target strand, allowing the inner primers to bind. The DNA polymerase extends the inner primers, creating a copy of the target sequence that includes the restriction site. The restriction enzyme nicks the newly synthesized strand, and the polymerase initiates synthesis from the nick, displacing the previously synthesized strand. This displaced strand can then serve as a template for the other set of primers, leading to exponential amplification. SDA is typically performed at a constant temperature of around 50-60°C.

A typical SDA reaction includes the following components:

| Component | Final Concentration |

| Bumper Primer 1 | 0.5 µM |

| Bumper Primer 2 | 0.5 µM |

| Inner Primer 1 (with restriction site) | 0.5 µM |

| Inner Primer 2 (with restriction site) | 0.5 µM |

| Strand-Displacing DNA Polymerase (e.g., Bst) | Provided in kit |

| Nicking Endonuclease | Provided in kit |

| dNTPs (with one modified dNTP) | Provided in kit |

| SDA Buffer | 1X |

| MgSO₄ | 6 mM |

| Target DNA | Variable |

| Nuclease-free water | To final volume |

Procedure:

-

Prepare a master mix containing all components except the target DNA.

-

Aliquot the master mix into reaction tubes.

-

Add the target DNA to the respective tubes.

-

Incubate the reaction at a constant temperature of 50-60°C for 60-120 minutes.

-

Detect the amplification products, typically through fluorescence measurement.

Caption: Logical relationships in Strand Displacement Amplification (SDA).

Nucleic Acid Sequence-Based Amplification (NASBA)

NASBA is an isothermal amplification method specifically designed for the amplification of RNA targets. [5][6][7]The reaction is carried out by a cocktail of three enzymes: avian myeloblastosis virus reverse transcriptase (AMV-RT), RNase H, and T7 RNA polymerase. [6][7]The process begins with the annealing of a forward primer containing a T7 promoter sequence to the RNA target. AMV-RT synthesizes a complementary DNA (cDNA) strand, forming an RNA:DNA hybrid. RNase H then degrades the RNA strand of the hybrid. A reverse primer anneals to the cDNA, and AMV-RT synthesizes the second DNA strand, creating a double-stranded DNA molecule with a functional T7 promoter. T7 RNA polymerase then transcribes this DNA template, producing multiple copies of the antisense RNA. These newly synthesized RNA molecules can then re-enter the cycle, serving as templates for further amplification, leading to a rapid and exponential accumulation of the RNA product. The entire process is conducted at a constant temperature of approximately 41°C. [6]

A typical NASBA reaction includes the following components:

| Component | Final Concentration |

| Forward Primer (with T7 promoter) | 0.2 µM |

| Reverse Primer | 0.2 µM |

| AMV Reverse Transcriptase | Provided in kit |

| RNase H | Provided in kit |

| T7 RNA Polymerase | Provided in kit |

| dNTPs | 1 mM each |

| NTPs | 2 mM each |

| NASBA Buffer | 1X |

| MgCl₂ | 12 mM |

| Target RNA | Variable |

| Nuclease-free water | To final volume |

Procedure:

-

Prepare a master mix containing all components except the enzymes and target RNA.

-

Aliquot the master mix into reaction tubes.

-

Add the target RNA to the respective tubes.

-

Incubate the mixture at 65°C for 5 minutes to denature the RNA and allow primer annealing, then cool to 41°C.

-

Add the enzyme mix (AMV-RT, RNase H, T7 RNA polymerase).

-

Incubate the reaction at a constant temperature of 41°C for 90-120 minutes.

-

Detect the amplified RNA, often in real-time using molecular beacon probes.

Caption: Signaling pathway of Nucleic Acid Sequence-Based Amplification (NASBA).

Quantitative Comparison of Isothermal Amplification Methods

The performance of isothermal amplification methods can be evaluated based on several key parameters, including reaction temperature, time to result, sensitivity (limit of detection), and specificity. The following table summarizes these quantitative data for the discussed techniques.

| Technique | Reaction Temperature (°C) | Time to Result (minutes) | Sensitivity (copies/reaction) | Specificity |

| LAMP | 60 - 65 | 15 - 60 | 1 - 100 | High (due to 4-6 primers) |

| RPA | 37 - 42 | 5 - 20 | 1 - 10 | High |

| HDA | 60 - 65 | 30 - 90 | 10 - 100 | Moderate to High |

| SDA | 50 - 60 | 30 - 120 | 10 - 500 | High |

| NASBA | 41 | 30 - 90 | 10 - 100 | High |

Conclusion

Isothermal nucleic acid amplification techniques offer powerful alternatives to PCR for a wide range of applications, from molecular diagnostics to environmental testing. Each method possesses a unique mechanism and set of performance characteristics. LAMP provides high specificity and robust amplification, while RPA offers exceptional speed at low temperatures. HDA mimics natural DNA replication, and SDA utilizes a clever nicking and displacement mechanism. NASBA is specifically tailored for the amplification of RNA targets. The choice of the most suitable method depends on the specific requirements of the application, including the target nucleic acid, desired sensitivity, speed, and the available resources. As these technologies continue to evolve, they are poised to play an increasingly important role in the future of molecular biology and diagnostics.

References

The Ascendancy of Isothermal Amplification: A Technical Guide to the Advantages of LAMP in Molecular Diagnostics

For Immediate Release

[City, State] – [Date] – In the rapidly evolving landscape of molecular diagnostics, Loop-mediated Isothermal Amplification (LAMP) has emerged as a powerful and versatile technology, offering significant advantages over traditional amplification methods. This technical guide provides an in-depth exploration of the core benefits of LAMP, tailored for researchers, scientists, and drug development professionals. It delves into the quantitative performance of LAMP, details experimental protocols, and provides visual representations of the underlying mechanisms and workflows.

Core Principles of Loop-Mediated Isothermal Amplification

Loop-mediated Isothermal Amplification (LAMP) is a nucleic acid amplification technique that, unlike the widely used Polymerase Chain Reaction (PCR), operates at a constant temperature (typically 60-65°C)[1][2]. This isothermal nature is a cornerstone of its advantages, eliminating the need for thermal cycling instrumentation[1]. The LAMP reaction employs a DNA polymerase with high strand displacement activity, such as Bst DNA polymerase, and a set of four to six primers that recognize six to eight distinct regions on the target DNA[3][4]. This intricate primer design contributes to the high specificity of the assay[3].

The amplification process is initiated by the binding of an inner primer, followed by strand displacement synthesis. This leads to the formation of a stem-loop structure. Subsequent binding and extension of outer and inner primers result in a continuous and efficient amplification process, generating a large amount of DNA in a short period[4]. The reaction produces a complex mixture of stem-loop DNA with various lengths, often described as a cauliflower-like structure[4].

Key Advantages of LAMP Technology

The unique mechanism of LAMP translates into several key advantages in molecular diagnostics:

-

Rapidity: LAMP is significantly faster than PCR, with amplification often achieved within 15-60 minutes[5]. This rapid turnaround time is critical for point-of-care diagnostics and high-throughput screening.

-

High Sensitivity and Specificity: The use of multiple primers recognizing distinct regions of the target sequence confers high specificity[3]. LAMP has been shown to detect as few as 5-100 copies of a target nucleic acid per reaction, demonstrating its high sensitivity[6].

-

Isothermal Operation: The constant temperature of the LAMP reaction simplifies the required hardware. It can be performed using a simple heat block or even a water bath, making it ideal for resource-limited settings and field applications[1][7].

-

Robustness: LAMP is known to be more tolerant to inhibitors present in clinical samples compared to PCR, which can sometimes simplify or eliminate the need for extensive sample purification[8].

-

Visual Detection: The large amount of DNA produced in a LAMP reaction leads to a high concentration of magnesium pyrophosphate, a byproduct of the reaction, which causes the solution to become turbid. This turbidity can be observed with the naked eye, providing a simple, qualitative readout. Additionally, colorimetric detection methods using dyes like calcein or SYBR Green I allow for easy visual interpretation of results through a color change[9][10][11].

Quantitative Performance of LAMP

The performance of LAMP has been extensively compared to other nucleic acid amplification technologies. The following tables summarize key quantitative data from various studies.

Table 1: Comparison of LAMP and PCR in Pathogen Detection

| Parameter | LAMP | PCR/qPCR | Reference(s) |

| Sensitivity (Limit of Detection) | 10-100 copies/reaction | 1-10 copies/reaction | [1],[12] |

| Time to Result | 15-60 minutes | 1-3 hours | [1] |

| Specificity | High (due to 4-6 primers) | High (probe-dependent for qPCR) | [3] |

| Inhibitor Tolerance | Higher | Lower | [8] |

Table 2: Comparison of Isothermal Amplification Methods

| Feature | Loop-Mediated Isothermal Amplification (LAMP) | Recombinase Polymerase Amplification (RPA) | Nucleic Acid Sequence-Based Amplification (NASBA) |

| Operating Temperature | 60-65°C | 37-42°C | 41°C |

| Enzymes | Bst DNA polymerase | Recombinase, Single-stranded DNA binding protein, Strand-displacing polymerase | Reverse Transcriptase, RNase H, T7 RNA Polymerase |

| Primers | 4-6 | 2 | 2 |

| Speed | 15-60 min | 5-20 min | 30-90 min |

| Detection | Turbidity, Colorimetric, Fluorescence | Fluorescence, Lateral Flow | Fluorescence, Electrochemiluminescence |

| Primary Target | DNA or RNA (with RT) | DNA or RNA (with RT) | RNA |

Experimental Protocols

General LAMP Reaction Protocol for Pathogen Detection

This protocol provides a general framework for a colorimetric LAMP assay. Optimization of primer concentrations, temperature, and incubation time is recommended for specific targets.

Materials:

-

Bst 2.0 WarmStart® DNA Polymerase

-

Isothermal Amplification Buffer (10X)

-

Magnesium Sulfate (MgSO₄) (100 mM)

-

dNTPs (10 mM each)

-

LAMP Primers (FIP, BIP, F3, B3, LoopF, LoopB)

-

Betaine (5 M)

-

Calcein or SYBR Green I dye

-

Nuclease-free water

-

DNA/RNA template

Procedure:

-

Reaction Setup: Prepare a master mix on ice containing the following components per 25 µL reaction:

-

2.5 µL 10X Isothermal Amplification Buffer

-

1.5 µL 100 mM MgSO₄ (final concentration 6 mM)

-

3.5 µL 10 mM dNTPs (final concentration 1.4 mM)

-

1.6 µM FIP, 1.6 µM BIP, 0.2 µM F3, 0.2 µM B3, 0.4 µM LoopF, 0.4 µM LoopB

-

5 µL 5 M Betaine (final concentration 1 M)

-

1 µL Bst 2.0 WarmStart® DNA Polymerase

-

For colorimetric detection, add 1 µL of 1000X SYBR Green I (diluted) or a pre-optimized concentration of Calcein.

-

Add nuclease-free water to a final volume of 24 µL.

-

-

Template Addition: Add 1 µL of the target DNA/RNA to each reaction tube. For a no-template control (NTC), add 1 µL of nuclease-free water.

-

Incubation: Incubate the reaction tubes at 65°C for 30-60 minutes in a heat block or water bath.

-

Result Visualization:

-

Turbidity: Observe the reaction tubes against a dark background. A cloudy or turbid appearance indicates a positive reaction.

-

SYBR Green I: Observe the color of the reaction. A green color indicates a positive reaction, while an orange color indicates a negative reaction[11].

-

Calcein: A change from orange to green/yellow indicates a positive reaction[10].

-

Mandatory Visualizations

The following diagrams illustrate the core principles and workflows of LAMP technology.

Caption: The core mechanism of Loop-mediated Isothermal Amplification (LAMP).

Caption: A typical workflow for a LAMP-based molecular diagnostic assay.

References

- 1. Isothermal Amplification Methods Compared: LAMP vs RPA vs NASBA [synapse.patsnap.com]

- 2. Isothermal nucleic acid amplification and its uses in modern diagnostic technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. yeasenbio.com [yeasenbio.com]

- 4. youtube.com [youtube.com]

- 5. meridianbioscience.com [meridianbioscience.com]

- 6. CN103409499A - LAMP (Loop-Mediated Isothermal Amplification) detection method for calcein fluorescence visualization salmonella - Google Patents [patents.google.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. A Comparative Study on Visual Detection of Mycobacterium tuberculosis by Closed Tube Loop-Mediated Isothermal Amplification: Shedding Light on the Use of Eriochrome Black T - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Visualization methods for loop mediated isothermal amplification (LAMP) assays - Analyst (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | A diagnostic accuracy study comparing RNA LAMP, direct LAMP, and rapid antigen testing from nasopharyngeal swabs [frontiersin.org]

Unraveling the Loop: An In-Depth Technical Guide to the LAMP Reaction Mechanism

For Researchers, Scientists, and Drug Development Professionals

Loop-mediated isothermal amplification (LAMP) has emerged as a powerful and versatile nucleic acid amplification technique, offering a rapid, sensitive, and specific alternative to traditional polymerase chain reaction (PCR) methods. Its isothermal nature obviates the need for sophisticated thermal cycling equipment, making it particularly amenable to point-of-care and resource-limited settings. This guide provides a comprehensive technical overview of the LAMP reaction mechanism, detailed experimental protocols, and a comparative analysis of its performance.

Core Principles of the LAMP Reaction

The LAMP method relies on the autocycling, strand displacement activity of a specific DNA polymerase, most commonly Bacillus stearothermophilus (Bst) DNA polymerase, at a constant temperature, typically between 60-65°C.[1] This process utilizes a set of four to six primers that recognize six to eight distinct regions on the target DNA, ensuring high specificity.[2]

The key players in the LAMP reaction are:

-

Bst DNA Polymerase: A thermostable enzyme with robust strand displacement activity, meaning it can synthesize a new DNA strand while simultaneously displacing the complementary strand.[1][3] This eliminates the need for a denaturation step at a high temperature, which is a hallmark of PCR.

-

Primers: A set of four core primers and, optionally, two additional loop primers, are used to initiate and propel the amplification.

-

Inner Primers (FIP and BIP): These are the cornerstone of the LAMP reaction. The Forward Inner Primer (FIP) consists of the F2 sequence at its 3' end and the F1c sequence at its 5' end. Similarly, the Backward Inner Primer (BIP) contains the B2 sequence at its 3' end and the B1c sequence at its 5' end.[1]

-

Outer Primers (F3 and B3): These primers are responsible for initiating the synthesis of a DNA strand that displaces the strand synthesized by the inner primers.[1]

-

Loop Primers (LF and LB): These optional primers anneal to the loop structures formed during the reaction, further accelerating the amplification process.

-

The amplification process generates a large quantity of DNA in a relatively short time, often within 30 to 60 minutes. The products are a mixture of stem-loop DNA structures of various lengths, which can be detected by various methods, including turbidity, fluorescence, or colorimetric changes.[4]

The Reaction Unwound: A Step-by-Step Mechanism

The LAMP reaction can be conceptually broken down into two main stages: the initial phase, which creates the starting dumbbell-like DNA structure, and the subsequent exponential amplification phase.

Initial Phase: Forging the Dumbbell Structure

The process begins with the binding of the inner and outer primers to the target DNA sequence.

-

Initiation of Strand Synthesis: The Forward Inner Primer (FIP) anneals to the F2c region on the target DNA, and the Bst DNA polymerase initiates complementary strand synthesis.

-

First Strand Displacement: The Forward Outer Primer (F3) binds to the F3c region, upstream of F2c, and initiates synthesis, displacing the newly synthesized strand from the FIP. This displaced strand now has a loop structure at its 5' end due to the F1c sequence in the FIP.

-

Formation of the Second Loop: This single-stranded DNA with a loop now serves as a template for the Backward Inner Primer (BIP), which anneals to the B2c region. The Bst polymerase then extends from the BIP.

-

Second Strand Displacement: The Backward Outer Primer (B3) binds to the B3c region, upstream of B2c, and initiates synthesis, displacing the strand synthesized from the BIP. This results in the formation of a dumbbell-like DNA structure with loops at both ends. This structure is the starting material for the exponential amplification phase.

Exponential Amplification Phase: A Cascade of Synthesis

The dumbbell structure serves as a self-priming template, leading to a rapid accumulation of amplified DNA.

-

Self-Priming and Extension: The 3' end of the F2 region in the dumbbell structure's loop hybridizes to the complementary F2c sequence within the same strand, initiating self-primed DNA synthesis.

-

Inner Primer Binding and Strand Displacement: The FIP can also anneal to the loop region, initiating another round of strand synthesis and displacing the previously self-primed strand. This process is mirrored on the other side of the dumbbell structure with the BIP.

-

Formation of Concatemers: This cyclical process of self-priming, inner primer binding, and strand displacement continues, leading to the formation of long concatemers of the target DNA with alternating sense and antisense strands connected by loop structures.

Visualizing the LAMP Reaction Workflow

The following diagram illustrates the logical flow of the LAMP reaction, from the initial primer binding to the exponential amplification phase.

Caption: Logical flow of the LAMP reaction mechanism.

Quantitative Performance of LAMP Assays

The performance of LAMP assays is often compared to the gold standard, PCR. The following tables summarize key quantitative data on the sensitivity, specificity, and reaction time of LAMP for various applications.

| Parameter | LAMP | RT-PCR | Reference |

| Sensitivity (SARS-CoV-2) | 78.9% - 97.5% | 85.5% | [5] |

| Specificity (SARS-CoV-2) | 100% | 100% | [5] |

| Limit of Detection (LOD) for Listeria monocytogenes | 100 fg DNA per reaction | - | [6] |

| LOD for Human Adenovirus Type 55 | 9 copies/reaction (plasmid), 2.5 copies/reaction (cultured virus) | - | [7] |

| LOD for Ammonia-oxidizing bacteria (amoA gene) | 10^2 DNA copies | - | [7] |

Table 1: Sensitivity and Specificity Comparison of LAMP and RT-PCR.

| Parameter | Value | Reference |

| Typical Reaction Time | 15 - 60 minutes | [4] |

| Accelerated Reaction Time (with Loop Primers) | As little as 5-10 minutes | [8] |

| Time to Result (SARS-CoV-2 in saliva) | < 3 hours (including sample prep) | [5] |

| Time to Result (Viral Pathogens) | ~30 minutes | [9] |

Table 2: Reaction Time of LAMP Assays.

| Enzyme | Property | Value | Reference |

| Bst DNA Polymerase | Optimal Temperature | 60-65°C | [10] |

| Strand Displacement | Strong activity | [11] | |

| Error Rate | ~1.3 x 10^-5 | [3] | |

| Heat Inactivation | 85°C for 5 minutes | [11] |

Table 3: Enzymatic Properties of Bst DNA Polymerase.

Detailed Experimental Protocols

The following are example protocols for performing LAMP assays on saliva and blood samples. These should be adapted based on the specific target and reagents used.

Protocol 1: RT-LAMP for Viral RNA Detection in Saliva

This protocol is adapted for the detection of SARS-CoV-2 RNA.[5]

Materials:

-

Saliva sample

-

RT-LAMP Master Mix (containing Bst 2.0 WarmStart DNA Polymerase, WarmStart RTx Reverse Transcriptase, dNTPs, and reaction buffer)

-

LAMP Primer Mix (10x) for the target virus

-

Nuclease-free water

-

Heat block or thermal cycler set to a constant temperature (e.g., 65°C)

-

Optional: pH-sensitive dye for colorimetric detection or a real-time fluorometer.

Methodology:

-

Sample Preparation:

-

Collect saliva in a sterile tube.

-

Heat-inactivate the saliva at 95°C for 5 minutes to inactivate nucleases and release RNA.

-

Cool the sample on ice.

-

-

Reaction Setup (per 20 µL reaction):

-

On ice, prepare the master mix:

-

10 µL 2x RT-LAMP Master Mix

-

2 µL 10x Primer Mix

-

6 µL Nuclease-free water

-

-

Add 2 µL of the heat-inactivated saliva to the master mix.

-

-

Incubation:

-

Incubate the reaction at 65°C for 30 minutes.

-

-

Detection:

-

Colorimetric: If a pH-sensitive dye is included in the master mix, a color change (e.g., pink to yellow) indicates a positive reaction.

-

Fluorescence: Monitor the fluorescence signal in real-time if using an intercalating dye and a fluorometer.

-

Gel Electrophoresis: Analyze 5 µL of the reaction product on a 2% agarose gel. A ladder-like pattern of bands indicates a positive result.

-

Protocol 2: LAMP for DNA Detection in Blood

This protocol is a general guideline for detecting pathogen DNA directly from a blood sample.

Materials:

-

Whole blood, plasma, or serum sample

-

Lysis buffer (e.g., containing Triton X-100)

-

LAMP Master Mix (containing Bst DNA Polymerase, dNTPs, and reaction buffer)

-

LAMP Primer Mix (10x) for the target pathogen

-

Nuclease-free water

-

Heat block set to 65°C

Methodology:

-

Sample Preparation:

-

Mix the blood sample with the lysis buffer according to the manufacturer's instructions to release the DNA.

-

Briefly centrifuge to pellet cellular debris.

-

-

Reaction Setup (per 25 µL reaction):

-

On ice, prepare the reaction mix:

-

12.5 µL 2x LAMP Master Mix

-

2.5 µL 10x Primer Mix

-

5 µL of the blood lysate

-

5 µL Nuclease-free water

-

-

-

Incubation:

-

Incubate the reaction at 65°C for 45-60 minutes.

-

-

Detection:

-

Analyze the results using turbidity, fluorescence, or gel electrophoresis as described in the previous protocol.

-

Quality Control and Troubleshooting

To ensure the reliability of LAMP assay results, it is crucial to include appropriate controls.

-

Positive Control: A sample containing a known amount of the target nucleic acid to verify that the reaction components and conditions are optimal.

-

Negative Template Control (NTC): A reaction containing all components except the template DNA/RNA (replaced with nuclease-free water) to check for contamination.

-

Internal Control: A non-target gene that is expected to be present in the sample (e.g., a human housekeeping gene) to verify the quality of the sample and the absence of inhibitors.[12]

Common issues in LAMP assays include non-specific amplification and false positives. These can often be addressed by optimizing primer design, adjusting the reaction temperature, or modifying the concentration of MgSO4.[2]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for a LAMP assay.

Caption: A generalized experimental workflow for a LAMP assay.

Conclusion

The loop-mediated isothermal amplification reaction offers a compelling platform for nucleic acid detection, characterized by its speed, specificity, and simplicity. A thorough understanding of its intricate mechanism, coupled with optimized experimental protocols and stringent quality control, is paramount for its successful implementation in research, diagnostics, and drug development. As the technology continues to evolve, its applications are poised to expand, further solidifying its role as a valuable tool in the molecular biologist's arsenal.

References

- 1. Bst DNA Polymerase [nippongene.com]

- 2. google.com [google.com]

- 3. Bst DNA Polymerase | Axis Shield Density Gradient Media [axis-shield-density-gradient-media.com]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. Polymerase Chain Reaction (PCR) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. An ERA-CRISPR/Cas12a Method for Highly Sensitive Detection of Human Adenovirus Type 55 [mdpi.com]

- 8. google.com [google.com]

- 9. m.youtube.com [m.youtube.com]

- 10. neb.com [neb.com]

- 11. Bst DNA Polymerase | Axis Shield Density Gradient Media [axis-shield-density-gradient-media.com]

- 12. microbiologyresearch.org [microbiologyresearch.org]

The Genesis and Evolution of Loop-Mediated Isothermal Amplification (LAMP): A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Loop-mediated Isothermal Amplification (LAMP) has emerged as a powerful and versatile nucleic acid amplification technique, offering a rapid, sensitive, and cost-effective alternative to traditional polymerase chain reaction (PCR)-based methods. Developed at the turn of the millennium, its isothermal nature obviates the need for sophisticated thermal cycling instrumentation, making it an ideal platform for point-of-care diagnostics and low-resource settings. This technical guide provides an in-depth exploration of the discovery, core principles, and practical application of the LAMP technique, tailored for professionals in the life sciences and drug development sectors.

Discovery and Foundational Principles

The concept of Loop-mediated Isothermal Amplification was first introduced in 2000 by a team of scientists led by Notomi at Eiken Chemical Co., Ltd. in Japan. Their seminal paper, "Loop-mediated isothermal amplification of DNA," published in Nucleic Acids Research, laid the groundwork for a novel method of DNA amplification under isothermal conditions[1][2].

The core of the LAMP technique lies in its use of a unique set of four to six primers that recognize six to eight distinct regions on the target DNA. This high level of specificity is a key advantage of the method[3][4][5]. The amplification process is driven by a DNA polymerase with high strand displacement activity, such as Bst DNA polymerase, which continuously synthesizes new DNA strands at a constant temperature, typically between 60-65°C[3][5][6]. This isothermal nature eliminates the need for a thermal cycler, a significant logistical and cost advantage over PCR[6].

The amplification products of LAMP are a complex mixture of stem-loop DNA structures of various sizes, often described as cauliflower-like structures with multiple loops[1]. This extensive amplification results in a large quantity of DNA, which can be detected by various methods, including turbidity, fluorescence, or colorimetric assays[4][7].

The Molecular Mechanism of LAMP

The LAMP reaction proceeds in two main stages: an initial, non-cyclic phase and a subsequent, cyclic amplification phase.

The Initial Phase: Generating the "Dumbbell" Structure

The process is initiated by the binding of the Forward Inner Primer (FIP) and the Backward Inner Primer (BIP), along with the outer primers F3 and B3. The FIP contains a sequence complementary to the F2c region on the target DNA and a sequence identical to the F1c region. Similarly, the BIP contains a sequence complementary to the B2c region and a sequence identical to the B1c region.

The strand displacement activity of the DNA polymerase is crucial in this phase. After the initial primer extension, the newly synthesized strands are displaced by the extension of the outer primers, leading to the formation of a self-hybridizing loop structure at the 5' end. A similar process occurs with the backward primers, ultimately resulting in a "dumbbell-like" DNA structure with stem-loops at both ends. This structure serves as the starting material for the exponential amplification phase.

The Cyclic Amplification Phase

Once the dumbbell structure is formed, the reaction enters a rapid cycling phase. The FIP and BIP anneal to the loop regions of the dumbbell structure, initiating further strand displacement synthesis. This process creates a variety of concatemerized amplicons with alternating sense and antisense strands, leading to a massive and rapid accumulation of DNA. The optional inclusion of Loop Primers (Loop-F and Loop-B) can further accelerate this amplification process[3].

Quantitative Performance Data

The performance of the LAMP technique has been extensively evaluated since its inception. The following tables summarize key quantitative data from various studies, highlighting its sensitivity and specificity.

| Parameter | Value | Organism/Target | Reference |

| Detection Limit | A few copies | General DNA | |

| Detection Limit | <10 copies | General Nucleic Acid | [8] |

| Analytical Sensitivity | 1x10⁻² fg/μL | Trypanosoma cruzi DNA | [9][10] |

| Clinical Sensitivity | 93.3% | Bacterial Pathogens | |

| Clinical Specificity | 92.0% | Bacterial Pathogens | [11] |

| Overall Sensitivity (Meta-analysis) | 96.6% | Foodborne Bacteria | [12] |

| Overall Specificity (Meta-analysis) | 97.6% | Foodborne Bacteria | [12] |

| Sensitivity vs. Culture (Tuberculosis) | 65.0% | Mycobacterium tuberculosis | [13] |

| Specificity vs. Culture (Tuberculosis) | 100% | Mycobacterium tuberculosis | [13] |

Detailed Experimental Protocol: A Standard LAMP Assay

This section provides a generalized protocol for a standard DNA LAMP reaction. For RNA targets, the inclusion of a reverse transcriptase is necessary (RT-LAMP).

Reagents and Materials

-

Template DNA: Purified DNA or crude sample lysate.

-

LAMP Primer Mix (10X):

-

16 µM FIP

-

16 µM BIP

-

2 µM F3

-

2 µM B3

-

(Optional) 4 µM LoopF

-

(Optional) 4 µM LoopB

-

-

Bst DNA Polymerase (e.g., Large Fragment): Typically 8,000 U/mL.

-

Isothermal Amplification Buffer (10X): Commercially available or prepared in-house (e.g., 200 mM Tris-HCl pH 8.8, 100 mM KCl, 100 mM (NH₄)₂SO₄, 20 mM MgSO₄, 1% Triton X-100).

-

dNTP Mix: 10 mM each of dATP, dCTP, dGTP, dTTP.

-

Magnesium Sulfate (MgSO₄): 100 mM stock.

-

Nuclease-free water.

-

Detection Reagent: (e.g., SYBR Green I, Calcein, or Hydroxynaphthol blue).

-

Incubation Device: Water bath or heat block set to 60-65°C.

Reaction Setup

The following is an example of a 25 µL LAMP reaction. Reactions should be assembled on ice to prevent premature amplification.

| Component | Volume (µL) | Final Concentration |

| 10X Isothermal Amplification Buffer | 2.5 | 1X |

| 10 mM dNTP Mix | 3.5 | 1.4 mM each |

| 100 mM MgSO₄ | 1.5 | 6 mM |

| 10X Primer Mix | 2.5 | 1.6 µM FIP/BIP, 0.2 µM F3/B3, (0.4 µM LoopF/LoopB) |

| Bst DNA Polymerase (8 U/µL) | 1.0 | 8 units |

| Template DNA | 2.0 | Variable |

| Nuclease-free water | up to 25 µL | - |

Note: The optimal concentrations of MgSO₄, primers, and polymerase may need to be determined empirically for each new target.

Incubation

Incubate the reaction mixture at a constant temperature of 60-65°C for 15-60 minutes[3]. The optimal temperature and incubation time will vary depending on the primers and the target sequence.

Detection of Amplification

-

Turbidity: The accumulation of magnesium pyrophosphate, a byproduct of the reaction, leads to a visible white precipitate, which can be measured with a turbidimeter or observed by the naked eye[7].

-

Fluorescence: Intercalating dyes such as SYBR Green I or SYTO-9 can be added to the reaction. A positive reaction will fluoresce under UV light. Real-time fluorescence detection is also possible using a qPCR instrument set to a constant temperature.

-

Colorimetric: Dyes like hydroxynaphthol blue or calcein can be included in the master mix, leading to a color change in the presence of amplification. For example, a reaction with hydroxynaphthol blue will change from violet to sky blue.

Visualizing the LAMP Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the core signaling pathway of the LAMP reaction and a typical experimental workflow.

Caption: The core mechanism of Loop-mediated Isothermal Amplification (LAMP).

Caption: A typical experimental workflow for a LAMP-based assay.

Conclusion and Future Directions

The discovery and development of the LAMP technique have revolutionized the field of molecular diagnostics. Its simplicity, rapidity, high sensitivity, and specificity make it a compelling alternative to PCR for a wide range of applications, including the diagnosis of infectious diseases, food safety testing, and environmental monitoring[3]. The ongoing development of novel detection methods and the integration of LAMP into microfluidic and point-of-care devices promise to further expand its utility and impact on global health and research. As the scientific community continues to explore and refine this powerful technology, LAMP is poised to play an increasingly critical role in the rapid and accessible detection of nucleic acids.

References

- 1. Loop-mediated isothermal amplification of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Notomi, T., Okayama, H., Masubuchi, H., Yonekawa, T., Watanabe, K., Amino, N. and Hase, T. (2000) Loop-mediated isothermal amplification of DNA. Nucleic Acids Research, 28, e63. doi10.1093/nar/28.12.e63 - References - Scientific Research Publishing [scirp.org]

- 3. LAMP standard proceduresï½Eiken Genome Site [loopamp.eiken.co.jp]

- 4. neb.com [neb.com]

- 5. Loop-mediated isothermal amplification - Wikipedia [en.wikipedia.org]

- 6. Loop Mediated Isothermal Amplification: Principles and Applications in Plant Virology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. neb.com [neb.com]

- 9. Analytical sensitivity and specificity of a loop-mediated isothermal amplification (LAMP) kit prototype for detection of Trypanosoma cruzi DNA in human blood samples | PLOS Neglected Tropical Diseases [journals.plos.org]

- 10. Analytical sensitivity and specificity of a loop-mediated isothermal amplification (LAMP) kit prototype for detection of Trypanosoma cruzi DNA in human blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Sensitivity and Specificity of Loop-Mediated Isothermal Amplification and PCR Methods in Detection of Foodborne Microorganisms: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Sensitivity and Specificity of Loop-Mediated Isothermal Amplification (LAMP) Assay for Tuberculosis Diagnosis in Adults with Chronic Cough in Malawi | PLOS One [journals.plos.org]

An In-depth Technical Guide to the Core Components of a Loop-Mediated Isothermal Amplification (LAMP) Reaction Mixture

For Researchers, Scientists, and Drug Development Professionals